2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving methylation and chlorination.
Coupling with Quinoline: The thiophene derivative is then coupled with a quinoline derivative under specific conditions to form the core structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Final Cyclization: The final step involves cyclization to form the tetrahydroquinoline ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in synthetic chemistry.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential effects and applications in biology and medicine
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:
2-Amino-4H-pyran-3-carbonitrile Derivatives: These compounds share a similar core structure and are studied for their pharmacological properties.
Thiazole Derivatives: These compounds have a thiazole ring and exhibit a wide range of biological activities.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are structurally similar in terms of aromaticity and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20ClN3OS |
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Molecular Weight |
409.9g/mol |
IUPAC Name |
2-amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20ClN3OS/c1-13-14(12-27-16-8-6-15(23)7-9-16)10-20(28-13)21-17-4-2-3-5-19(17)26-22(25)18(21)11-24/h6-10H,2-5,12H2,1H3,(H2,25,26) |
InChI Key |
BGOIWCIACQPEOX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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